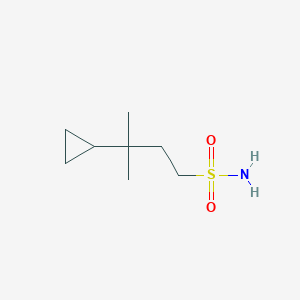

3-Cyclopropyl-3-methylbutane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Cyclopropyl-3-methylbutane-1-sulfonamide” is a chemical compound with the molecular formula C8H17NO2S and a molecular weight of 191.29 . It appears as a powder at room temperature .

Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Scientific Research Applications

Catalysis and Organic Synthesis

3-Cyclopropyl-3-methylbutane-1-sulfonamide, as a structural motif, finds applications in organic synthesis, particularly in reactions involving cyclopropanes and sulfonamides . For instance, Lewis acid catalyzed (3 + 2)-annulations of donor-acceptor cyclopropanes and ynamides have been described, leading to the formation of cyclopentene sulfonamides in good to excellent yields (Mackay et al., 2014). This method showcases the potential of cyclopropyl-containing sulfonamides in constructing complex molecules with high diastereoselectivity, indicating their significance in medicinal chemistry and drug design.

Antibiotic Detection in Food Products

The structural framework of this compound is relevant in developing sensitive assays for detecting sulfonamide antibiotics in food products. A study demonstrated the generation of broad specificity antibodies against sulfonamide antibiotics, leading to the development of a highly sensitive enzyme-linked immunosorbent assay (ELISA) for analyzing milk samples (Adrián et al., 2009). This application is crucial for ensuring food safety and compliance with regulatory standards, highlighting the role of sulfonamide structures in environmental and health-related research.

Advanced Material Synthesis

Sulfonamides, including derivatives of this compound, are involved in synthesizing advanced materials. For instance, the development of ionic liquids supported on silica as sorbents for online solid-phase extraction is noteworthy. These materials, evaluated for the LC-MS determination of sulfonamides in bovine milk samples, underscore the importance of sulfonamide derivatives in creating innovative materials for analytical applications (Silva & Lanças, 2018).

Environmental and Ecotoxicology Studies

Research into the biotransformation and response of antioxidant enzymes to perfluorooctane sulfonamide (FOSA) in hydroponically cultured soybean and pumpkin highlights the environmental relevance of sulfonamide compounds. This study provides insights into how plants metabolize FOSA and its impact on plant physiology, contributing to understanding the environmental fate of sulfonamide pollutants (Zhao et al., 2018).

Mechanism of Action

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are known to target enzymes such ascarbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folic acid synthesis, respectively .

Mode of Action

Sulfonamides, including 3-Cyclopropyl-3-methylbutane-1-sulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the target enzyme, they prevent PABA from participating in the reaction, thereby inhibiting the synthesis of folic acid, which is essential for DNA production in bacteria .

Biochemical Pathways

The inhibition of folic acid synthesis by sulfonamides affects the bacterial DNA synthesis pathway . This disruption prevents the bacteria from replicating, thereby exerting an antibacterial effect .

Pharmacokinetics

Sulfonamides generally exhibit good oral absorption and wide distribution in the body . They are primarily excreted unchanged in the urine .

Result of Action

The inhibition of folic acid synthesis by this compound leads to a halt in bacterial DNA synthesis, preventing bacterial replication . This results in the bacteriostatic action of the compound, limiting the growth and spread of the bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, sulfonamides, due to their high resistance to biodegradation, may have long residence times in both water and soil matrices . This persistence in the environment could potentially lead to unintentional exposure of various organisms and may even impact human health .

Safety and Hazards

properties

IUPAC Name |

3-cyclopropyl-3-methylbutane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S/c1-8(2,7-3-4-7)5-6-12(9,10)11/h7H,3-6H2,1-2H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZNFLIBNAYKESI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCS(=O)(=O)N)C1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chloro-4-methoxyphenyl)-4-(2-fluorobenzyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2924439.png)

![N-(2,5-dimethoxyphenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2924440.png)

methanone](/img/structure/B2924446.png)

![4-chloro-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide](/img/structure/B2924453.png)

![3-(2-chloro-6-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2924455.png)